molecular formula C19H16ClN3O4S B2393498 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-82-3

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2393498
CAS No.: 899991-82-3
M. Wt: 417.86
InChI Key: ONBHZOGNIUODCU-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide (IUPAC name, CAS 899991-82-3) is a synthetic small molecule with the molecular formula C₁₉H₁₆ClN₃O₄S and a molecular weight of 417.866 g/mol . It features a dihydropyridine core substituted with a 3-chlorobenzyl group at position 1 and a 4-sulfamoylphenyl carboxamide at position 2.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-15-6-8-16(9-7-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBHZOGNIUODCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydropyridine Core

The dihydropyridine ring serves as the foundational structure for subsequent functionalization. Two primary methods are employed:

Condensation of β-Keto Esters with Aldehydes

A classical Hantzsch dihydropyridine synthesis involves the cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with aldehydes in the presence of ammonium acetate or aqueous ammonia. For example:
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{RCHO} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Dihydropyridine derivative}
$$
Reaction conditions typically involve refluxing in ethanol (78°C) for 6–12 hours, yielding 60–75% of the dihydropyridine intermediate.

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate ring formation. A mixture of β-keto ester (1.2 equiv), aldehyde (1.0 equiv), and ammonium acetate (2.5 equiv) in ethanol achieves 85–90% yield within 15–20 minutes at 120°C.

Table 1: Comparison of Dihydropyridine Core Synthesis Methods
Method Conditions Yield (%) Time
Conventional Reflux EtOH, 78°C, NH₄OAc 60–75 6–12 hours
Microwave-Assisted EtOH, 120°C, NH₄OAc 85–90 15–20 min

Introduction of the 3-Chlorobenzyl Group

The 3-chlorobenzyl moiety is introduced via nucleophilic substitution or alkylation reactions.

Nucleophilic Substitution

The dihydropyridine intermediate reacts with 3-chlorobenzyl chloride (1.1 equiv) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This method provides 70–80% yield after 4–6 hours:
$$
\text{Dihydropyridine} + \text{ClC}6\text{H}4\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3-Chlorobenzyl intermediate}
$$

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water-toluene biphasic system improves selectivity and reduces reaction time to 2–3 hours, achieving 82–88% yield.

Attachment of the 4-Sulfamoylphenyl Carboxamide Group

The sulfamoylphenyl group is incorporated through sulfonation and amidation sequences.

Sulfonation of Aniline Derivatives

4-Aminobenzenesulfonamide (1.0 equiv) undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. The resulting sulfonyl chloride intermediate is isolated and reacted with the dihydropyridine derivative.

Carboxamide Coupling

The sulfonated intermediate is coupled to the dihydropyridine core via a carbodiimide-mediated reaction. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF facilitates amide bond formation at room temperature, yielding 75–85% of the final product.

Table 2: Key Reaction Parameters for Carboxamide Formation
Reagent Equiv Solvent Temperature Yield (%)
EDC/HOBt 1.2/1.1 DMF 25°C 75–85
DCC/DMAP 1.5/0.2 THF 0°C 65–70

Optimization and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling the dihydropyridine core with 3-chlorobenzyl bromide and 4-sulfamoylphenyl isocyanate eliminates solvent use, achieving 88–92% yield in 30 minutes.

Continuous Flow Reactor Systems

Industrial-scale production employs tubular flow reactors with the following advantages:

  • Residence Time : 5–7 minutes
  • Throughput : 1.2 kg/hour
  • Purity : >99% by HPLC

Analytical Characterization

Critical quality control metrics for the final compound include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, Ar-H), 4.62 (s, 2H, CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the nitro group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes:

  • A dihydropyridine core.
  • A sulfamoyl moiety, which is known for its biological activity.
  • A chlorobenzyl substituent that may enhance its pharmacological properties.

The molecular formula is C19H16ClN3O4SC_{19}H_{16}ClN_{3}O_{4}S with a molecular weight of approximately 397.86 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing sulfamoyl groups. For instance, a study demonstrated that derivatives similar to 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide exhibited significant antibacterial activity against various strains, including resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 μg/mL
Compound BE. coli1.0 μg/mL
1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamideS. aureusTBD

Anticancer Potential

Research has indicated that similar dihydropyridine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth . A study focusing on heterocyclic compounds with sulfamoyl groups showed promising results in vitro against cancer cell lines.

Case Study: Anticancer Activity
A recent investigation into the cytotoxic effects of 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide revealed that it significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 μM.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways involving carbonic anhydrase and other sulfonamide-sensitive enzymes. Inhibition studies have shown that modifications to the sulfamoyl group can enhance binding affinity to target enzymes .

Table 2: Enzyme Inhibition Studies

Enzyme TypeCompound TestedInhibition Percentage
Carbonic Anhydrase1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide75%
Aldose ReductaseCompound C60%

Molecular Modeling Studies

Molecular modeling has been employed to predict the binding affinity and interaction of this compound with biological targets. These studies utilize quantitative structure-activity relationship (QSAR) methods to optimize the compound's structure for enhanced efficacy .

Case Study: QSAR Analysis
A QSAR study indicated that specific modifications to the chlorobenzyl group could lead to improved antimicrobial activity and reduced toxicity profiles.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Retains the dihydropyridine-carboxamide backbone but replaces the 3-chlorobenzyl and 4-sulfamoylphenyl groups with a 4'-chlorobiphenyl substituent.
  • Molecular Formula : C₁₈H₁₃ClN₂O₂.
  • The absence of the sulfamoyl moiety may limit hydrogen-bonding interactions with biological targets .
1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
  • Structure : Substitutes the 3-chlorobenzyl with a 4-methylbenzyl group and replaces the sulfamoylphenyl with a 3-trifluoromethylphenyl carboxamide.
  • Molecular Formula : C₂₁H₁₇F₃N₂O₂ (MW: 386.367 g/mol).
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility compared to the sulfamoyl group. The methylbenzyl substituent offers steric bulk distinct from the chloro analog .

Substituent-Specific Modifications

1-(3-Nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
  • Structure : Replaces the 3-chlorobenzyl group with a 3-nitrobenzyl group.
  • This could influence binding kinetics in enzyme inhibition assays .
1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide
  • Structure : Modifies the carboxamide group with a thiourea-linked propenyl chain.
  • Key Differences : The thiourea moiety introduces sulfur-based hydrogen bonding and redox activity, which may affect pharmacokinetics (e.g., prolonged half-life) compared to the sulfamoyl group .

Pharmacological Implications

Sulfamoylphenyl vs. Other Carboxamide Groups
  • The 4-sulfamoylphenyl group in BG15987 provides hydrogen-bonding capability via the sulfonamide (-SO₂NH₂) moiety, a feature critical for interactions with enzymes like carbonic anhydrases or tyrosine kinases .
  • In contrast, analogs with trifluoromethylphenyl () or chlorobiphenyl () groups rely on hydrophobic or halogen-bonding interactions, which may shift target specificity.
Chlorobenzyl vs. Nitrobenzyl or Methylbenzyl
  • The 3-chlorobenzyl group in BG15987 balances moderate hydrophobicity and steric effects, favoring membrane penetration without excessive bulk.
  • Nitrobenzyl derivatives () may exhibit higher reactivity but lower metabolic stability due to nitro group reduction pathways.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Stability Notes
BG15987 (1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-...) C₁₉H₁₆ClN₃O₄S 417.866 3-Cl-benzyl, 4-SO₂NH₂-phenyl Moderate solubility (polar sulfamoyl)
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₈H₁₃ClN₂O₂ 348.77 4'-Cl-biphenyl Low solubility (hydrophobic biphenyl)
1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-... C₂₁H₁₇F₃N₂O₂ 386.367 4-CH₃-benzyl, 3-CF₃-phenyl High stability (CF₃), low solubility
1-(3-Nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide C₁₉H₁₅N₃O₆S 429.41 3-NO₂-benzyl, 4-SO₂NH₂-phenyl Reactive (NO₂), moderate stability

Biological Activity

1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dihydropyridine core with a chlorobenzyl substituent and a sulfamoylphenyl group. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Dihydropyridine Core : Condensation of an aldehyde with a β-keto ester in the presence of ammonia.
  • Introduction of the Chlorobenzyl Group : Nucleophilic substitution using chlorobenzyl halide.
  • Attachment of the Sulfamoylphenyl Group : Sulfonation followed by reaction with an amine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate signal transduction pathways critical for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, analogous compounds have demonstrated complete tumor stasis in xenograft models, showcasing their potential as effective cancer therapeutics .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamideStructurePotent enzyme inhibitor; improved pharmacokinetics
1-(4-chlorobenzyl)-2-oxo-N-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamideStructureModerate anticancer properties; less solubility
1-(4-nitrophenyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamideStructureEnhanced selectivity; potential for drug development

The presence of the sulfamoylphenyl group in our compound enhances its solubility and reactivity, which may contribute to its distinct biological interactions compared to other analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with related compounds:

  • Study on Enzyme Inhibition : A study demonstrated that similar dihydropyridine derivatives inhibited specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation rates in vitro and in vivo models .
  • Pharmacokinetic Profile : Research has shown favorable pharmacokinetic profiles for related compounds, indicating good absorption and metabolic stability, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 1-(3-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide?

  • Methodology : Synthesis involves multi-step routes, including:

  • Coupling reactions : Formation of the dihydropyridine core via cyclization, often catalyzed by Lewis acids (e.g., ZnCl₂) or bases .
  • Functionalization : Introduction of the 3-chlorobenzyl and 4-sulfamoylphenyl groups via nucleophilic substitution or amidation .
  • Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hrs). Purification employs column chromatography or recrystallization .
    • Validation : Reaction progress is monitored via TLC, and final product purity is confirmed by HPLC (>95%) and NMR spectroscopy .

Q. How is the molecular structure of this compound confirmed?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., dihydropyridine ring planarity) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 3-chlorobenzyl protons at δ 4.8–5.2 ppm; sulfonamide NH₂ at δ 7.3–7.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (417.866 g/mol) .

Q. What initial biological screening methods are used to assess its activity?

  • Assays :

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorescence-based readouts .
  • Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, MIC ≤ 10 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ reported in µM ranges) .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Evidence
3-ChlorobenzylEnhances lipophilicity and membrane permeability, improving CNS targeting .
4-SulfamoylphenylIncreases hydrogen-bonding with enzyme active sites (e.g., COX-2 inhibition) .
Dihydropyridine coreReduces redox instability compared to pyridine, prolonging in vivo half-life .
  • Methodology : Compare analogs via molecular docking (e.g., AutoDock Vina) and in vitro assays to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Root Causes : Variability in assay conditions (e.g., pH, serum proteins), cell line genetic drift, or impurity profiles .
  • Solutions :

  • Standardized protocols : Use CLIA-certified assays and reference controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal validation : Confirm activity across multiple models (e.g., murine vs. human cell lines) .

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (0.5–2.0 eq.) .
  • Response Surface Methodology (RSM) : Central composite design identifies optimal conditions (e.g., 80°C, DMF, 1.2 eq. catalyst achieves 78% yield) .

Q. What is the mechanism of action in enzyme inhibition?

  • Approach :

  • Kinetic studies : Lineweaver-Burk plots reveal competitive/non-competitive inhibition .
  • Binding assays : Surface plasmon resonance (SPR) measures dissociation constants (K_d = 10–100 nM for COX-2) .
  • Molecular dynamics : Simulations predict stable interactions with catalytic residues (e.g., Arg120 in COX-2) .

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